3,3-dimethyl-2-butanone O-(4-biphenylylcarbonyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2-butanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime is a chemical compound with a complex structure, combining elements of both ketones and oximes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2-butanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime typically involves the reaction of 3,3-dimethyl-2-butanone with hydroxylamine hydrochloride to form the oxime. This intermediate is then reacted with 4-biphenylcarbonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-butanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The biphenylcarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-2-butanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-butanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime involves its interaction with molecular targets such as enzymes and metal ions. The oxime group can coordinate with metal ions, inhibiting the activity of metalloenzymes. Additionally, the biphenylcarbonyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-butanone: A simpler ketone without the oxime and biphenylcarbonyl groups.
Pinacolone oxime: Similar structure but lacks the biphenylcarbonyl group.
4-Biphenylcarbonyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness
3,3-Dimethyl-2-butanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime is unique due to the presence of both the oxime and biphenylcarbonyl groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs .
Properties
Molecular Formula |
C19H21NO2 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
[(E)-3,3-dimethylbutan-2-ylideneamino] 4-phenylbenzoate |
InChI |
InChI=1S/C19H21NO2/c1-14(19(2,3)4)20-22-18(21)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-13H,1-4H3/b20-14+ |
InChI Key |
OUTDSUCTRCQKCW-XSFVSMFZSA-N |
SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(C)(C)C |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C(C)(C)C |
Canonical SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.